![molecular formula C12H12N2O4 B2704258 ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate CAS No. 886950-29-4](/img/structure/B2704258.png)
ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate
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Overview
Description
Ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate is a chemical compound. It is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield .Scientific Research Applications
- The compound’s isoindoline nucleus and carbonyl groups contribute to its pharmacological properties, making it an interesting scaffold for drug design .
- The unique structure of this compound could be harnessed for developing herbicides and pesticides. Researchers investigate its effects on plant growth and pest control .
- Ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate derivatives may find applications in the textile and dye industry due to their chromophoric properties. Their incorporation into dyes could lead to vibrant colors .
- Polymers benefit from additives that enhance their properties. This compound’s chemical reactivity and stability make it a potential candidate for improving polymer materials .
- Researchers explore the use of this compound in synthetic methodologies. Its isoindoline core can serve as a building block for constructing more complex molecules .
- Photochromic compounds change color upon exposure to light. Ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate derivatives might contribute to the development of photochromic materials for optical devices or sensors .
Pharmaceutical Synthesis
Herbicides and Pesticides
Colorants and Dyes
Polymer Additives
Organic Synthesis
Photochromic Materials
Future Directions
Benzofuran compounds, including ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .
properties
IUPAC Name |
ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-17-12(16)14-9-7-5-3-4-6-8(7)18-10(9)11(13)15/h3-6H,2H2,1H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGMPCYHYQULKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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